4,5-Dichlorothiophene-2-sulfonamide molecular weight
4,5-Dichlorothiophene-2-sulfonamide molecular weight
An In-Depth Technical Guide to 4,5-Dichlorothiophene-2-sulfonamide for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of 4,5-Dichlorothiophene-2-sulfonamide, a halogenated heterocyclic compound of increasing interest in medicinal chemistry and material science. We delve into its fundamental physicochemical properties, including its precise molecular weight of 232.11 g/mol , and explore its synthesis, potential reactivity, and key applications.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its utility as a versatile chemical scaffold. The guide consolidates critical safety and handling protocols and presents exemplary experimental workflows to facilitate its integration into advanced research programs.
Introduction: The Significance of the Thiophene-Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of FDA-approved drugs targeting numerous diseases, including cancer, viral infections, and inflammatory conditions.[4][5] Its utility stems from its ability to act as a stable, non-classical bioisostere for amide bonds, offering improved metabolic stability and unique hydrogen bonding capabilities. When incorporated into a heterocyclic ring system like thiophene, the resulting scaffold gains distinct electronic and steric properties that can be exploited for targeted molecular design.
The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a privileged structure in drug discovery. Its presence can enhance a molecule's metabolic stability and lipophilicity, often leading to improved pharmacokinetic profiles. The specific substitution pattern of 4,5-Dichlorothiophene-2-sulfonamide, featuring two chlorine atoms adjacent to the sulfur atom and a sulfonamide group at the 2-position, creates a unique electronic environment that makes it a compelling building block for developing novel enzyme inhibitors and advanced materials.[6]
Physicochemical Properties
A precise understanding of a compound's physical and chemical characteristics is fundamental to its application in research. The key properties of 4,5-Dichlorothiophene-2-sulfonamide are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 232.11 g/mol | [1][2][3] |
| Molecular Formula | C₄H₃Cl₂NO₂S₂ | [1][2][6] |
| CAS Number | 256353-34-1 | [1][2][3][6] |
| IUPAC Name | 4,5-dichlorothiophene-2-sulfonamide | [6] |
| Synonyms | 4,5-Dichloro-2-thiophenesulfonamide | [2][3] |
| Physical Form | Solid | [3] |
| SMILES String | NS(=O)(=O)c1cc(Cl)c(Cl)s1 | [3] |
| InChI Key | JKBNSTFOQDGQLS-UHFFFAOYSA-N | [3][6] |
Synthesis and Chemical Reactivity
The synthesis of 4,5-Dichlorothiophene-2-sulfonamide is a multi-step process that leverages established principles of electrophilic aromatic substitution on a thiophene core. The general and most direct pathway involves two key transformations.
Causality of the Synthetic Pathway:
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Chlorosulfonylation: The starting material, 2,5-dichlorothiophene, is subjected to chlorosulfonic acid. The thiophene ring is electron-rich, making it susceptible to electrophilic attack. Chlorosulfonic acid serves as a potent electrophile, installing a sulfonyl chloride group (-SO₂Cl) primarily at the electron-rich 2-position.
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Amination: The resulting 4,5-dichlorothiophene-2-sulfonyl chloride is a reactive intermediate. It is not typically isolated but is directly treated with an ammonia source (e.g., aqueous ammonia) in a nucleophilic substitution reaction. The nitrogen atom of ammonia displaces the chloride on the sulfonyl group to form the stable sulfonamide.[6]
Caption: Key application areas for 4,5-Dichlorothiophene-2-sulfonamide.
Exemplary Experimental Protocol: N-Alkylation
To demonstrate the utility of this compound as a chemical building block, the following protocol details a standard N-alkylation reaction. This workflow is a self-validating system, incorporating in-process controls and post-reaction characterization to ensure the integrity of the final product.
Objective: To synthesize an N-alkylated derivative of 4,5-Dichlorothiophene-2-sulfonamide.
Materials:
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4,5-Dichlorothiophene-2-sulfonamide (1.0 eq)
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Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)
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Base (e.g., Potassium Carbonate, K₂CO₃, 1.5 eq)
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Solvent (e.g., Acetonitrile, ACN)
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TLC plates, Ethyl Acetate, Hexanes
Protocol Steps:
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Reaction Setup: To a clean, dry round-bottom flask, add 4,5-Dichlorothiophene-2-sulfonamide and potassium carbonate.
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Solvent Addition: Add anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon). The use of an anhydrous solvent is critical to prevent side reactions involving water.
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Reactant Addition: Add the alkyl halide dropwise to the stirring suspension at room temperature.
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Reaction & Monitoring: Heat the reaction mixture (e.g., to 60°C) and monitor its progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. This provides a real-time, semi-quantitative check on the reaction's status.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base (K₂CO₃) and wash with a small amount of solvent.
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Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining inorganic impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography to isolate the desired N-alkylated sulfonamide.
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Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). This final step provides definitive validation of the experimental outcome.
Caption: Experimental workflow for N-alkylation and validation.
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory when handling 4,5-Dichlorothiophene-2-sulfonamide. It is intended for research use only by trained professionals. [1][2]
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Hazard Classifications:
-
Acute Toxicity, Oral (Category 4) [3] * Skin Irritation (Category 2) [3] * Eye Irritation (Category 2) [3] * Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system [3]* Hazard Statements (H-Codes):
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H302: Harmful if swallowed. [3][7] * H315: Causes skin irritation. [3][7] * H319: Causes serious eye irritation. [3][7] * H335: May cause respiratory irritation. [3][7]* Precautionary Statements (P-Codes):
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P261: Avoid breathing dust. [3][7] * P264: Wash skin thoroughly after handling. [3] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [7] * P302 + P352: IF ON SKIN: Wash with plenty of soap and water. [3] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3]* Personal Protective Equipment (PPE):
-
Respiratory: Use a NIOSH-approved N95 dust mask or higher. [3] * Eyes: Wear chemical safety goggles or face shield. [3] * Hands: Wear appropriate chemical-resistant gloves. [3]
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Conclusion
4,5-Dichlorothiophene-2-sulfonamide is a well-defined chemical entity with significant potential for advanced scientific applications. Its precise molecular weight, defined structure, and versatile reactivity make it an attractive building block for medicinal chemists aiming to develop novel therapeutics and for material scientists exploring new functional polymers. By understanding its fundamental properties, synthesis, and handling requirements, researchers can effectively and safely unlock the full potential of this valuable compound.
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . National Library of Medicine. [Link]
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